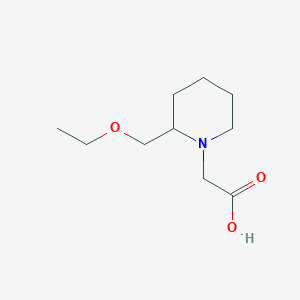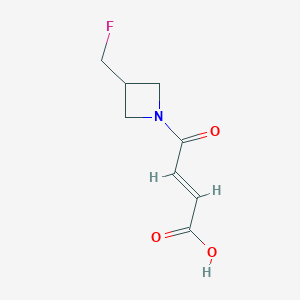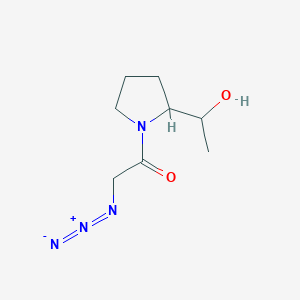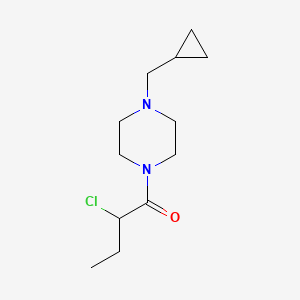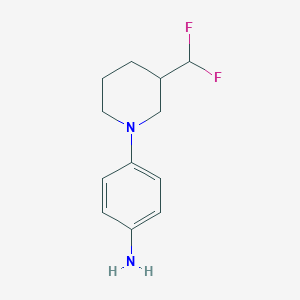
4-(3-(Difluoromethyl)piperidin-1-yl)aniline
Descripción general
Descripción
4-(3-(Difluoromethyl)piperidin-1-yl)aniline, also known as 4-difluoromethylpiperidine-1-yl aniline (DFMPA), is a chemical compound that is used in a variety of scientific research applications. It is an aromatic amine, containing an aniline group, a piperidine ring, and two fluorine atoms. DFMPA has been studied extensively in the fields of medicinal chemistry, chemical biology, and biochemistry, due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
4-(3-(Difluoromethyl)piperidin-1-yl)aniline: is a valuable precursor in synthesizing a wide range of piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s structure allows for the introduction of various functional groups, leading to the creation of novel molecules with potential pharmacological activities.
Anticancer Applications
Piperidine derivatives, including those derived from the compound , have shown promise in anticancer research. They are being explored for their ability to inhibit cancer cell growth and metastasis. The difluoromethyl group in particular may contribute to the cytotoxicity against cancer cells .
Antimicrobial and Antifungal Agents
The structural flexibility of piperidine-based compounds allows for the development of potent antimicrobial and antifungal agents. Research indicates that modifications to the piperidine ring can lead to compounds with significant activity against a variety of microbial and fungal pathogens .
Neuropharmacological Properties
Due to the presence of the piperidine moiety, derivatives of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline are being studied for their neuropharmacological properties. They may serve as lead compounds in the development of treatments for neurodegenerative diseases such as Alzheimer’s .
Analgesic and Anti-inflammatory Uses
The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory potential. The piperidine core is a common feature in many pain-relieving and anti-inflammatory drugs, suggesting that this compound could be a starting point for new therapies .
Antihypertensive Effects
Piperidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects. The unique structure of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline may lead to the discovery of new blood pressure-lowering medications .
Antipsychotic Medications
The piperidine structure is often found in antipsychotic drugs. Research into derivatives of the compound could yield new treatments for psychiatric conditions, potentially with fewer side effects than current medications .
Antioxidant Properties
Piperidine derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The difluoromethyl group in 4-(3-(Difluoromethyl)piperidin-1-yl)aniline might enhance these properties, leading to the development of novel antioxidants .
Propiedades
IUPAC Name |
4-[3-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-2-1-7-16(8-9)11-5-3-10(15)4-6-11/h3-6,9,12H,1-2,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAMFGGRZZCIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Difluoromethyl)piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)


